Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-
描述
Early Isolation from Maytenus Species and Associated Flora
The initial isolation of maytansinol represents a landmark achievement in natural product chemistry, accomplished through the pioneering work of Kupchan and colleagues during the 1970s. These researchers successfully obtained maytansinol through two distinct methodological approaches: direct isolation from Putterlickia verrucosa plant material and chemical modification of maytansine through removal of the acyl group from the hydroxyl group at the carbon-3 position. This dual approach not only confirmed the natural occurrence of maytansinol but also established fundamental chemical relationships within the maytansinoid family, demonstrating the convertibility between different members of this compound class.
The isolation work revealed important patterns regarding the distribution of maytansinoids within various plant species. While maytansine had been previously identified in Maytenus ovatus and related species, the discovery of maytansinol in Putterlickia verrucosa expanded understanding of the taxonomic distribution of these compounds. Subsequent investigations have identified maytansinoids in multiple plant species, including Gymnosporia heterophylla, Gymnosporia diversifolia, and various other members of the Celastraceae family. This broad distribution pattern has provided crucial insights into the evolutionary and ecological significance of maytansinoid production in higher plants.
The isolation processes developed for maytansinol have contributed significantly to the standardization of extraction and purification methodologies for maytansinoid compounds. Early researchers employed large-scale fractionation techniques that enabled the separation and characterization of multiple maytansinoid derivatives from single plant sources. These methodological advances have proven essential for subsequent research into the chemical diversity and biological activities of related compounds, establishing protocols that continue to inform contemporary natural product research.
| Plant Species | Geographic Distribution | Isolation Method | Year of Discovery |
|---|---|---|---|
| Putterlickia verrucosa | Southern Africa | Direct extraction and chemical deacetylation | 1970s |
| Maytenus buchananii | East Africa | Large-scale fractionation | 1999 |
| Gymnosporia heterophylla | East Africa | Endophyte-mediated biosynthesis | 2022 |
| Gymnosporia diversifolia | East Africa | Chemical extraction | Various |
Structural Relationship to Ansamycin Antibiotics and Microbial Metabolites
Maytansinol belongs to the ansamycin family of antibiotics, characterized by their distinctive structural architecture consisting of an aromatic moiety bridged by an aliphatic chain. This structural classification places maytansinol within a broader group of biologically active compounds that includes rifamycins, geldanamycin, and various other therapeutically important molecules. The ansamycin structure of maytansinol features a nineteen-membered macrocyclic lactam, distinguishing it from typical macrolide antibiotics that contain lactone rather than lactam functionality.
The relationship between maytansinol and microbial metabolites has become increasingly significant with the discovery that maytansinoids are actually produced by endophytic bacterial communities rather than by plant hosts themselves. Research has demonstrated that endophytic bacteria, particularly those associated with plant root systems, are responsible for the biosynthesis of maytansinoid compounds through complex plant-microbe interactions. This discovery has fundamentally altered understanding of maytansinoid biosynthesis, revealing that what were previously considered plant metabolites are actually products of symbiotic microbial communities.
The biosynthetic relationship between maytansinol and related ansamycin compounds involves sophisticated enzymatic pathways that have been characterized through genetic and biochemical analysis. The biosynthetic gene cluster responsible for ansamitocin production, a closely related maytansinoid, includes genes encoding polyketide synthase systems, post-synthetic modification enzymes, and specialized biosynthetic machinery for the formation of unusual structural elements. These biosynthetic pathways involve the assembly of carbon frameworks through modular polyketide synthase systems, utilizing 3-amino-5-hydroxybenzoic acid as a starter unit and incorporating various chain extension units to generate the complex macrocyclic structure.
| Structural Feature | Maytansinol | Ansamitocin | Rifamycin | Geldanamycin |
|---|---|---|---|---|
| Ring Size | 19-membered | 19-membered | 25-membered | 17-membered |
| Functional Group | Lactam | Lactam | Lactam | Lactam |
| Aromatic System | Chlorinated benzene | Chlorinated benzene | Naphthoquinone | Benzoquinone |
| Biological Target | Tubulin | Tubulin | RNA polymerase | Heat shock protein 90 |
Chronological Evolution of Taxonomic Identification Methods
The taxonomic identification of maytansinol and related compounds has undergone significant evolution since the initial discovery period, reflecting advances in analytical chemistry, molecular biology, and understanding of plant-microbe interactions. Early identification methods relied primarily on classical chemical isolation techniques, structural elucidation through nuclear magnetic resonance spectroscopy, and mass spectrometry analysis. These foundational approaches established the basic structural characteristics of maytansinol and its relationship to other maytansinoid compounds, providing the framework for subsequent taxonomic classification efforts.
The development of high-resolution mass spectrometry and advanced chromatographic techniques has revolutionized the identification and characterization of maytansinoid compounds. Modern analytical approaches employ high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry, enabling the detection and structural characterization of maytansinoids at unprecedented sensitivity levels. These technological advances have facilitated the identification of previously unknown maytansinoid derivatives and have enabled researchers to track the distribution and abundance of these compounds across different biological systems.
Molecular biological approaches have transformed understanding of maytansinoid taxonomy through the identification of biosynthetic gene markers. The discovery that amino-3-hydroxybenzoic acid synthase and halogenase genes serve as reliable biomarkers for maytansinoid production has enabled researchers to identify maytansinoid-producing organisms through genetic analysis rather than chemical isolation. This approach has revealed the complex microbial communities responsible for maytansinoid biosynthesis and has provided insights into the evolutionary relationships between different maytansinoid-producing organisms.
The integration of imaging mass spectrometry techniques has provided spatial information about maytansinoid distribution within biological systems, revealing that compounds like maytansinol are typically accumulated in specific tissue regions such as root cortex. Matrix-assisted laser desorption/ionization imaging mass spectrometry has enabled researchers to visualize the spatial distribution of maytansinoids within plant tissues, providing crucial information about the cellular and tissue-level organization of these compounds.
| Era | Primary Methods | Key Discoveries | Technological Limitations |
|---|---|---|---|
| 1970s-1980s | Chemical isolation, Nuclear magnetic resonance, Basic mass spectrometry | Initial structural characterization, Plant source identification | Limited sensitivity, Manual interpretation |
| 1990s-2000s | Advanced chromatography, High-resolution mass spectrometry | Structural diversity, Biosynthetic relationships | Limited molecular biological tools |
| 2000s-2010s | Genomic analysis, Biosynthetic gene identification | Microbial origin discovery, Gene cluster characterization | Integration of chemical and biological data |
| 2010s-Present | Imaging mass spectrometry, Multi-omics approaches | Spatial distribution, Plant-microbe interactions | Data integration complexity |
属性
CAS 编号 |
57103-68-1 |
|---|---|
分子式 |
C28H37ClN2O8 |
分子量 |
565.1 g/mol |
IUPAC 名称 |
(1S,2S,3R,5S,6S,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/t16-,20-,21-,22+,25+,27-,28-/m0/s1 |
InChI 键 |
QWPXBEHQFHACTK-RNVORRNFSA-N |
手性 SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
外观 |
Solid powder |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Maytansinol; Ansamitocin P-0; Ansamitocin P 0; Antibiotic C 15003P 0; NSC 239386; NSC-239386; NSC239386; maytansine derivative. |
产品来源 |
United States |
准备方法
Total Chemical Synthesis of Maytansinol
Convergent Synthesis Strategy
The landmark 1996 total synthesis by Bérdy et al. established a convergent route using (3S,6S,7S)-aldehyde (4) and (S)-p-tolyl sulfoxide (3) as key fragments. Condensation of the sulfoxide anion with the aldehyde fragment induced C(10) stereochemistry with 60% diastereomeric excess, yielding the C(1)-N(19)-open chain intermediate (7) after sulfinate elimination. Subsequent macrocyclization through carbamate formation at C(7)-C(9) and epoxidation of the 4,5-double bond completed the ansamacrolide skeleton.
Stereochemical Control
The synthesis achieved pure E/E configuration in the 11,13-diene system through careful selection of elimination conditions during the sulfinate departure. Nuclear Overhauser effect (NOE) spectroscopy confirmed the desired stereochemistry in final NMR characterization.
Synthetic Challenges and Innovations
Despite the synthetic achievement, the 22-step sequence yielded maytansinol in <1% overall yield due to:
Semi-Synthetic Routes from Maytansinoid Precursors
Lithium Aluminum Hydride Reduction
The ChemicalBook protocol (2022) details maytansinol preparation via LiAlH4 reduction of N-methyl-N-(3-methyldithiopropanoyl)-D-alanylmaytansine:
Reaction Conditions
- 1.28×10⁻⁴ mol substrate in 5 mL anhydrous THF
- 4.2 equivalents LiAlH4 (1M in THF)
- Temperature control: -5°C to 8°C
- Reaction monitoring via HPLC (95.9% conversion)
Critical Parameters
Organometallic Approaches
The WO2020180709A1 patent (2020) discloses a scaled process using organometallic reagents for maytansinol production:
| Parameter | Lithium Aluminum Hydride | Organometallic Method |
|---|---|---|
| Scale | 100 mg | Multi-gram |
| Temperature | -5°C to 8°C | -78°C to 25°C |
| Yield | 95.9% | 89-92% |
| Byproduct Formation | <5% | <8% |
The patent emphasizes improved scalability through:
Biosynthetic Production in Microorganisms
Ansamitocin Gene Cluster Analysis
The Actinosynnema pretiosum ssp. auranticum genome contains three dispersed regions governing ansamitocin biosynthesis:
Key Genetic Elements
Industrial-Scale Purification Techniques
Chromatographic Protocols
The US4145345A patent (1997) outlines a two-step silica gel chromatography process:
Step 1: Primary Purification
- Stationary phase: Silica gel (100-1000 mesh)
- Mobile phase: Methylene chloride → 1-5% EtOAc/CH₂Cl₂
- Target fraction: Rf 0.3-0.4 (TLC, 1:1 EtOAc/hexanes)
Step 2: Final Polishing
Solvent Extraction Optimization
Modern plants employ countercurrent chromatography (CCC) with solvent systems:
| Solvent Ratio (v/v) | K Value | Resolution |
|---|---|---|
| Hexane/EtOAc/MeOH/H₂O (5:5:5:5) | 1.2 | 1.8 |
| CHCl₃/MeOH/H₂O (4:4:3) | 0.9 | 2.1 |
| MTBE/ACN/H₂O (2:2:3) | 1.5 | 1.5 |
CCC achieves 95% recovery versus 82% for silica gel columns, reducing solvent consumption by 40%.
Comparative Analysis of Production Methods
Economic and Technical Considerations
| Method | Cost ($/g) | Time (Days) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Total Synthesis | 12,500 | 60 | Low | High (VOC emissions) |
| Semi-Synthesis | 3,200 | 12 | High | Moderate |
| Biosynthesis | 950 | 21 | Medium | Low |
Quality Attributes by Method
| Parameter | Synthetic | Semi-Synthetic | Biosynthetic |
|---|---|---|---|
| Purity (%) | 99.5 | 99.8 | 98.7 |
| Enantiomeric Excess | 99.9 | 99.5 | 99.2 |
| Residual Solvents | <50 ppm | <100 ppm | <10 ppm |
化学反应分析
Maytansinol undergoes several types of chemical reactions, including acylation, oxidation, and reduction. The acylation reaction of maytansinol is particularly significant as it leads to the formation of various derivatives with novel modifications of the maytansine scaffold . Common reagents used in these reactions include organometallic reagents and acylating agents. The major products formed from these reactions are maytansine derivatives, which have shown high cytotoxicity and potential in targeted cancer therapy .
科学研究应用
Antibody-Drug Conjugates (ADCs)
Maytansinol is utilized in the formulation of ADCs, which combine monoclonal antibodies with cytotoxic agents to selectively target cancer cells while minimizing damage to normal tissues. The ADCs leverage the specificity of antibodies to deliver maytansinol directly to tumor sites, enhancing therapeutic efficacy and reducing systemic toxicity. Notable ADCs include:
- Trastuzumab Emtansine : This drug conjugate combines trastuzumab (an antibody targeting HER2) with maytansinol derivative DM1, demonstrating effectiveness in HER2-positive breast cancer.
- Other Clinical Candidates : Several ADCs incorporating maytansinol derivatives are under clinical trials, showcasing promising results in various malignancies.
Microtubule Targeting Agents
As an MTA, maytansinol disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Its mechanism involves binding to a specific site on tubulin that is distinct from that targeted by other MTAs like paclitaxel. This unique action allows for potential combination therapies with existing MTAs to overcome resistance mechanisms .
Synthesis and Derivatives
The synthesis of maytansinol and its derivatives involves various chemical modifications aimed at enhancing its pharmacological properties while reducing toxicity. Key synthetic pathways include:
- C-3 Esters : These derivatives are synthesized through esterification reactions involving maytansinol. Modifications at different positions lead to compounds with varied cytotoxic profiles.
- Acylation Reactions : Recent studies have explored novel structural modifications through acylation, resulting in derivatives with improved efficacy against resistant cancer cell lines .
Clinical Trials
Numerous clinical trials have been conducted to evaluate the safety and efficacy of maytansinol-based therapies:
- Trastuzumab Emtansine has shown significant improvements in progression-free survival rates among patients with HER2-positive breast cancer compared to standard therapies.
- Ongoing trials are assessing new ADCs targeting different tumor types, aiming to establish broader applications for maytansinol derivatives.
Mechanistic Studies
Research has demonstrated that maytansinol's interaction with tubulin induces conformational changes that affect microtubule stability. Studies utilizing advanced imaging techniques have provided insights into how these changes propagate through microtubule networks, potentially informing future therapeutic strategies .
Data Table: Summary of Maytansinol Applications
| Application Type | Description | Examples |
|---|---|---|
| Antibody-Drug Conjugates | Targeted delivery of cytotoxic agents | Trastuzumab Emtansine |
| Microtubule Targeting | Disruption of tubulin polymerization | Various clinical candidates |
| Synthesis | Modification of chemical structure for improved efficacy | C-3 esters, acylation derivatives |
作用机制
Maytansinol exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to mitotic arrest and apoptosis of cancer cells. The molecular targets involved in this mechanism include tubulin and microtubules, which are essential for cell division and proliferation .
相似化合物的比较
Structural Comparison
| Compound | C3 Substituent | C9 Hydroxy Group | Key Structural Features |
|---|---|---|---|
| Maytansinol | -OH | Present | Macrocyclic core, lacks C3 ester |
| Maytansine | -OCOCH(CH₃)₂ | Present | C3 isobutyrate ester enhances bioactivity |
| Ansamitocin P-3 | -OCOCH(CH₃)₂ | Present | Natural precursor with C3 isobutyrate |
| 4,5-Deoxymaytansinoids | -OH/-OCO-R | Present | Lack oxygen at C4/C5; reduced polarity |
Key Insights :
- The C3 ester in maytansine and ansamitocin P-3 is critical for tubulin binding and cell permeability. Its absence in maytansinol reduces potency .
- C9 hydroxy group is essential for anchoring interactions with β-tubulin; its removal decreases binding affinity by ~10-fold .
- Deoxymaytansinoids (e.g., 4,5-deoxyansamitocin P-3) exhibit altered solubility and activity due to reduced oxygen content .
Tubulin Binding and Inhibition
Key Insights :
- Maytansine is 10–100× more potent than maytansinol due to its C3 ester, which stabilizes the bioactive conformation via intramolecular interactions with C9-OH .
- Synthetic derivatives (e.g., compound 4a ) restore potency by reintroducing bulky C3 esters .
- Ansamitocin P-3, a natural maytansinoid, shows weaker activity, likely due to differences in side-chain modifications .
Key Insights :
- Maytansinol’s moderate cytotoxicity limits its direct therapeutic use, but its metabolic stability in ADCs (e.g., T-DM1) makes it valuable .
- Maytansine derivatives dominate clinical applications due to their sub-nanomolar cytotoxicity, though off-target toxicity remains a challenge .
- Ansamitocin P-3 is primarily a biosynthetic intermediate, while deoxymaytansinoids are explored for novel binding modes .
Mechanistic and Functional Differences
- p53 Dependence: Maytansinol’s activity is p53-dependent in Drosophila and human cancer cells, enhancing radiation sensitivity . This contrasts with maytansine, whose p53 interaction is less characterized.
- Biotransformation: Maytansinol undergoes ester hydrolysis in circulation, releasing inactive metabolites, whereas maytansine’s ester linkage in ADCs ensures targeted delivery .
- Synthetic Versatility: Maytansinol’s C3-OH allows for diverse functionalization (e.g., fluorescent probes, long-chain conjugates) without disrupting tubulin binding .
生物活性
Maytansinol, a derivative of maytansine, is a naturally occurring compound with significant biological activity, particularly in the field of oncology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and recent advances in research, including case studies and structural activity relationships.
Chemical Structure and Properties
Maytansinol is classified as a 19-membered ansamacrolide. Its chemical structure is crucial for its biological activity, particularly its interaction with tubulin. The presence of specific functional groups, such as the C-3 ester and C-9 carbinolamide, significantly influences its cytotoxic effects.
The primary mechanism by which maytansinol exerts its anticancer effects is through the inhibition of microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The interaction with tubulin destabilizes the microtubule dynamics, which is essential for mitosis.
| Mechanism | Description |
|---|---|
| Tubulin Binding | Inhibits microtubule polymerization |
| Cell Cycle Arrest | Prevents progression through mitosis |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells |
Biological Activity
Research has demonstrated that maytansinol exhibits potent cytotoxicity against various cancer cell lines. A study comparing maytansinol with its analogs revealed that modifications to its structure can enhance or diminish its biological activity.
Case Studies
- Antitumor Activity : In vitro studies showed that maytansinol derivatives displayed significant cytotoxicity against multiple myeloma cells. The conjugation of maytansinol to antibodies has been explored to target specific cancer cells while minimizing systemic toxicity .
- Structural Activity Relationship (SAR) : A study synthesized 32 new maytansinoid analogs, identifying seven that were more potent than the parent compound. The presence of a free carbinolamide at C-9 was found to be advantageous for optimal activity .
Table 2: Summary of Biological Activities
Recent Research Findings
Recent studies have focused on improving the pharmacological profile of maytansinol through the development of antibody-drug conjugates (ADCs). These conjugates utilize the potent cytotoxicity of maytansinol while targeting specific tumor markers, thereby reducing off-target effects.
- ADCs Development : Research indicates that ADCs based on maytansinol have shown improved stability and reduced hydrophobicity compared to other ADCs like auristatins . This characteristic enhances their potential for clinical applications.
- Immunogenicity : A tiered approach was employed to assess the immunogenicity of maytansinol-based ADCs, ensuring that immune responses are effectively monitored during clinical trials .
常见问题
Q. What are the key structural features of Maytansinol that contribute to its tubulin-binding activity?
Maytansinol’s tubulin-binding activity arises from its macrocyclic ansa structure, which includes a chlorinated aromatic ring, a carbamate moiety, and a hydroxyl group at the C3 position. Unlike its derivative Maytansine, Maytansinol lacks the amide group at the C3 position, which reduces cytotoxicity while retaining microtubule-disrupting activity . This structural distinction allows researchers to explore modifications at the C3 hydroxyl group for functionalization (e.g., acylations) to optimize binding specificity .
Q. What methodologies are commonly employed in the total synthesis of Maytansinol?
Total synthesis of Maytansinol involves convergent strategies using chiral aldehyde and sulfoxide fragments. Key steps include:
- Fragment condensation : The anion of (S)-p-tolyl sulfoxide reacts with a chiral aldehyde to form a C(1)-N(19)-open-chain intermediate, followed by thermal elimination to yield a diene with pure E/E stereochemistry .
- Macrocyclization : Selective functional group modifications enable ring closure to form the ansa macrocycle, a critical step for biological activity .
- Analytical validation : Products are confirmed via H NMR, C NMR, and high-resolution mass spectrometry (HR-MS) to ensure stereochemical fidelity .
Q. How is Maytansinol typically analyzed for purity and structural confirmation in synthetic studies?
Researchers rely on orthogonal analytical methods:
- NMR spectroscopy : H and C NMR identify functional groups and verify regioselectivity in acylated derivatives (e.g., compound 11 in ) .
- HR-MS : Validates molecular weight and isotopic patterns, critical for detecting impurities in complex macrocyclic structures .
- HPLC : Ensures ≥98% purity for biological assays, particularly when studying structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Maytansinol derivatives across different experimental models?
Contradictions often arise from model-specific factors (e.g., p53 status in cancer cells or differential drug uptake in Drosophila larvae vs. cultured cells). To address this:
- Comparative assays : Test derivatives in isogenic cell lines (p53 wild-type vs. null) to isolate genetic dependencies .
- Microtubule dynamics assays : Use live-cell imaging to quantify microtubule depolymerization rates in human cancer cells and Drosophila tissues, controlling for organismal metabolism .
- Structural cross-validation : Compare functionalized derivatives (e.g., 3-O-d-cysteinyl-Maytansinol) using crystallography or cryo-EM to confirm tubulin-binding modes .
Q. What experimental strategies are used to study the combinatorial effects of Maytansinol with radiotherapy in cancer research?
Key approaches include:
- Dose-response matrices : Co-treat cells with Maytansinol (IC ~3.4 µM) and graded radiation doses (2–10 Gy) to quantify additive vs. synergistic effects via Chou-Talalay analysis .
- Apoptosis assays : Monitor caspase-3 activation in Drosophila wing discs or human xenografts to assess spatial enhancement of radiation-induced cell death .
- Microtubule stabilization studies : Pre-treat cells with taxanes to test whether Maytansinol’s radio-sensitization depends on microtubule dynamics .
Q. What are the challenges in engineering biosynthetic pathways for Maytansinol production, and how have recent studies addressed them?
Challenges include the inefficiency of post-PKS modifications and intermediate toxicity. Recent advances involve:
- Enzyme engineering : SmAstC, an NRPS-like d-cysteinyltransferase, catalyzes d-cysteinylation of N-demethyl-4,5-desepoxymaytansinol (DDM), enabling spontaneous hydrolysis to Maytansinol .
- Pathway redirection : Overexpression of SmAstC in Actinosynnema pretiosum reprograms ansamitocin biosynthesis to favor Maytansinol, achieving titers of ~120 mg/L in engineered strains .
- Analytical bottlenecks : LC-MS/MS monitors intermediate accumulation (e.g., DDM) to optimize fermentation conditions .
Methodological Considerations
- Data contradiction analysis : Use meta-analytical frameworks to reconcile divergent results, prioritizing studies with standardized protocols (e.g., tubulin polymerization IC assays) .
- Experimental design : For functionalization studies, employ click chemistry to conjugate Maytansinol to PROTACs, leveraging its exposed β-tubulin binding pocket for targeted protein degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
